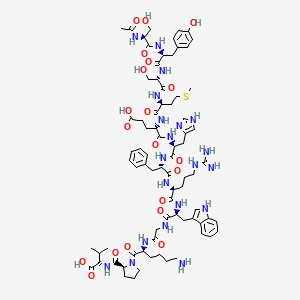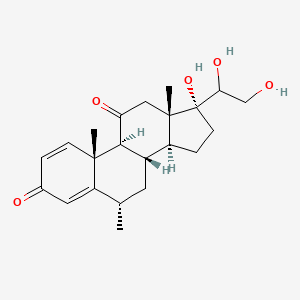
20-HydroxymethylPrednisone(MixtureofDiastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-HydroxymethylPrednisone (Mixture of Diastereomers) is a synthetic corticosteroid derivative. It is a racemic mixture, meaning it contains equal amounts of two diastereomers. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The preparation of 20-HydroxymethylPrednisone (Mixture of Diastereomers) involves several synthetic routes. One common method includes the hydroxymethylation of prednisone. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Analyse Des Réactions Chimiques
20-HydroxymethylPrednisone (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
20-HydroxymethylPrednisone (Mixture of Diastereomers) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of corticosteroids.
Biology: It is used in biological research to study the effects of corticosteroids on cellular processes and pathways.
Medicine: It is used in pharmacological research to develop new corticosteroid-based therapies and to understand the pharmacokinetics and pharmacodynamics of corticosteroids.
Industry: It is used in the pharmaceutical industry for the development and testing of new drugs.
Mécanisme D'action
The mechanism of action of 20-HydroxymethylPrednisone (Mixture of Diastereomers) involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparaison Avec Des Composés Similaires
20-HydroxymethylPrednisone (Mixture of Diastereomers) can be compared with other corticosteroid derivatives, such as:
Prednisone: A commonly used corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid with similar pharmacological effects but different pharmacokinetics.
Propriétés
Formule moléculaire |
C22H30O5 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
(6S,8S,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,18-19,23,26-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,18?,19+,20-,21-,22-/m0/s1 |
Clé InChI |
BGNNNDQIXPRQCW-HSSWZHAFSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |
SMILES canonique |
CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)
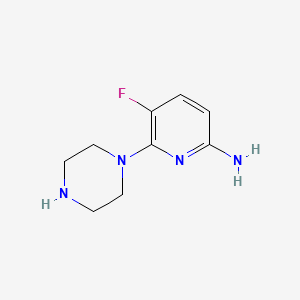
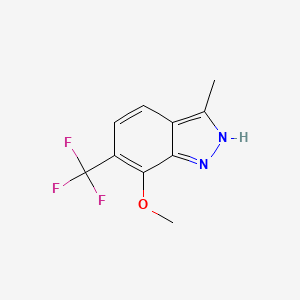

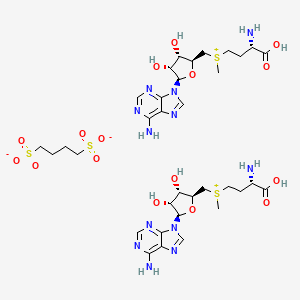
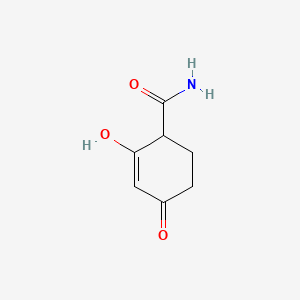
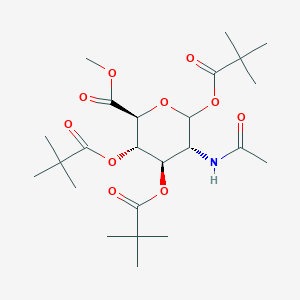
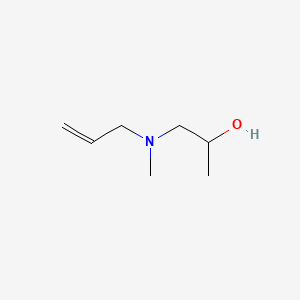
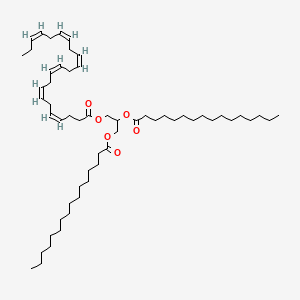
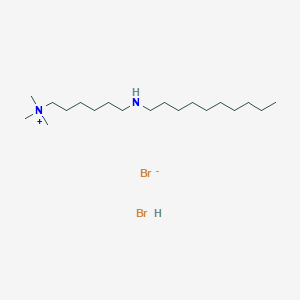
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

